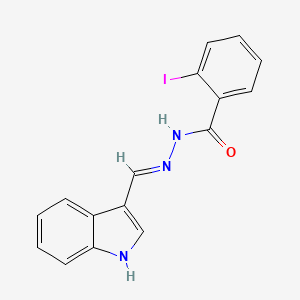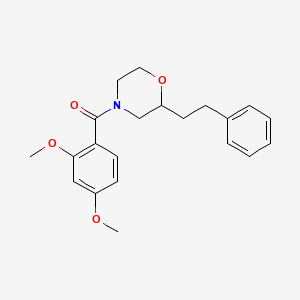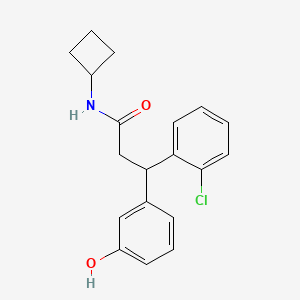
N'-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety linked to a benzohydrazide group through a methylene bridge, with an iodine atom attached to the benzene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-iodobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general steps are as follows:
Preparation of 1H-indole-3-carbaldehyde: This can be synthesized from indole through formylation reactions.
Preparation of 2-iodobenzohydrazide: This involves the iodination of benzohydrazide using iodine and a suitable oxidizing agent.
Condensation Reaction: The two prepared intermediates are then condensed in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 1H-indole-3-carbaldehyde and 2-iodobenzohydrazide.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Chemical Sensing: Utilized in developing fluorescent chemosensors for detecting metal ions and other analytes.
Material Science: Investigated for its potential use in organic electronics and photonics.
作用機序
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Induction of Apoptosis: In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspases.
類似化合物との比較
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide can be compared with other indole derivatives such as:
N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide: Similar structure but with a nitro group instead of iodine, showing different reactivity and biological activity.
N’-(1H-indol-3-ylmethylene)-2-chlorobenzohydrazide: Chlorine substitution offers different electronic properties and reactivity.
N’-(1H-indol-3-ylmethylene)-2-bromobenzohydrazide:
The uniqueness of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide lies in its iodine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c17-14-7-3-1-6-13(14)16(21)20-19-10-11-9-18-15-8-4-2-5-12(11)15/h1-10,18H,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLZQYWFIAYGM-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5965884.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B5965897.png)
![2-[(3-Hydroxyphenyl)methyl]-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)
![2-(2,5-DIMETHYLPHENYL)-8-(4-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5965915.png)
![ethyl 5-({[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B5965925.png)
![N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5965930.png)


![(2,5-dichlorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5965951.png)
![5-(4-bromophenyl)-N-(sec-butyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5965977.png)
![4-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]dihydro-2(3H)-furanone](/img/structure/B5965979.png)
![1-[4a-Hydroxy-1-(3-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone](/img/structure/B5965983.png)
![N-[1-(1'-benzyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B5965991.png)
![2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)
